What are the chemical properties of 2,6-Dimethylanthraquinone
What are the chemical properties of 2,6-Dimethylanthraquinone
An In-Depth Technical Guide to the Chemical Properties of 2,6-Dimethylanthraquinone
Introduction
2,6-Dimethylanthraquinone is an organic compound belonging to the anthraquinone family, a class of aromatic ketones known for their vibrant colors and diverse biological activities. Characterized by a tricyclic aromatic core with two ketone groups and two methyl substituents, this molecule serves as a valuable intermediate in the synthesis of functional materials and possesses latent potential in medicinal chemistry. The strategic placement of the methyl groups at the 2- and 6-positions imparts a high degree of symmetry to the molecule, which significantly influences its physicochemical properties, reactivity, and spectroscopic signature.
This technical guide offers a comprehensive exploration of the chemical properties of 2,6-Dimethylanthraquinone, designed for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, synthesis, chemical reactivity, and analytical characterization, providing both foundational knowledge and field-proven insights into its behavior.
Molecular and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. 2,6-Dimethylanthraquinone is a structurally robust and stable compound under ambient conditions. Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3837-38-5 | [1][2] |
| Molecular Formula | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Synonyms | 2,6-Dimethylanthracene-9,10-dione | [1] |
| Appearance | Yellow to Orange Solid | [3] |
| Melting Point | 238-242 °C | [1] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |
| Stability | Stable under normal handling and storage conditions | [4] |
The symmetrical substitution pattern of the methyl groups is a defining feature of its structure, influencing crystal packing and intermolecular interactions, which in turn governs its melting point and solubility profile.
Caption: Synthetic pathway for 2,6-Dimethylanthraquinone.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for anthraquinone synthesis. [4][5] Part A: Friedel-Crafts Acylation
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Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution). Ensure all glassware is oven-dried.
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Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
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Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of phthalic anhydride (1.0 eq.) and p-xylene (1.1 eq.) in DCM dropwise from the addition funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 2-(2,5-dimethylbenzoyl)benzoic acid.
Part B: Intramolecular Cyclization
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Setup: Place the crude intermediate from Part A into a round-bottom flask equipped with a stirrer and a reflux condenser.
-
Reaction: Add concentrated sulfuric acid (approx. 5-10 times the weight of the intermediate). Heat the mixture to 100-120 °C for 2-3 hours. The solution will typically develop a deep color.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. The product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude 2,6-Dimethylanthraquinone can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a yellow crystalline solid.
Chemical Reactivity
The reactivity of 2,6-Dimethylanthraquinone is governed by two main features: the electrophilic quinone core and the influence of the electron-donating methyl groups on the aromatic rings.
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Reactivity of the Quinone System: The conjugated diketone system makes the carbonyl carbons electrophilic and susceptible to nucleophilic attack. The most characteristic reaction is reduction . 2,6-Dimethylanthraquinone can be reduced to the corresponding hydroquinone (2,6-dimethylanthracene-9,10-diol), a process that is often reversible. This redox activity is a hallmark of quinones and is central to the biological activity of many anthraquinone derivatives. [6]
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Influence of Methyl Groups: The methyl groups are electron-donating by induction and hyperconjugation. This increases the electron density of the aromatic rings to which they are attached, making these rings more susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) compared to unsubstituted anthraquinone. However, the deactivating effect of the two carbonyl groups still makes these reactions challenging. The increased electron density also subtly affects the carbonyl groups; studies on related methylated quinones show that such substitutions can lower the C=O stretching frequency in IR spectroscopy, indicating a slight decrease in the double bond character. [3]
-
Photochemical Reactivity: Anthraquinones are photochemically active. While 2,6-Dimethylanthraquinone itself is relatively stable, related methyl-substituted anthraquinones can undergo photochemical reactions, such as the Photoenol Diels-Alder (PEDA) reaction, if other activating groups are present. [7]
Spectroscopic Analysis and Characterization
Spectroscopic methods are essential for confirming the identity and purity of 2,6-Dimethylanthraquinone. The molecule's high symmetry simplifies its NMR spectra, providing clear diagnostic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the molecule's C₂ symmetry, a simplified spectrum is expected.
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Methyl Protons (-CH₃): A single, sharp peak integrating to 6 protons would appear in the aromatic methyl region, typically around δ 2.5 ppm .
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Aromatic Protons: Three distinct signals would be observed for the six aromatic protons. Protons H-1 and H-5 would be equivalent, as would H-3 and H-7, and H-4 and H-8. This would result in a characteristic pattern of doublets and singlets in the aromatic region (δ 7.5-8.3 ppm ).
-
-
¹³C NMR: The symmetry also reduces the number of unique carbon signals.
-
Carbonyl Carbons (C=O): A single signal is expected for the two equivalent carbonyl carbons (C-9, C-10) in the downfield region, typically around δ 183 ppm . [1] * Aromatic Carbons: Signals for the aromatic carbons would appear between δ 125-145 ppm . The quaternary carbons (C-2, C-6, C-4a, C-8a, C-9a, C-10a) would show distinct shifts, with those bearing methyl groups appearing further downfield. [8] * Methyl Carbons (-CH₃): A single signal in the aliphatic region, around δ 22 ppm , would correspond to the two equivalent methyl carbons.
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), 2,6-Dimethylanthraquinone exhibits a predictable fragmentation pattern characteristic of quinones.
-
Molecular Ion (M⁺•): A strong molecular ion peak is observed at m/z = 236 , corresponding to the molecular weight of the compound. [1]* Primary Fragmentation: The most significant fragmentation pathway is the sequential loss of two molecules of carbon monoxide (CO), a hallmark of the quinone moiety. [9][10] * [M - CO]⁺•: A prominent peak at m/z = 208 .
-
[M - 2CO]⁺•: A subsequent peak at m/z = 180 .
-
-
Other Fragments: Loss of a methyl radical ([M - CH₃]⁺) at m/z = 221 is also possible.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch (Quinone): A strong, sharp absorption band is observed in the region of 1670-1680 cm⁻¹ , which is characteristic of the conjugated ketone groups of the anthraquinone core. [11]* C=C Stretch (Aromatic): Multiple sharp bands appear between 1580-1600 cm⁻¹ due to the vibrations of the aromatic rings.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches are seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh approximately 10-20 mg of purified 2,6-Dimethylanthraquinone. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Set the spectral width to cover a range from δ 0 to 10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width from δ 0 to 200 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Safety and Handling
As a laboratory chemical, 2,6-Dimethylanthraquinone must be handled with appropriate precautions to minimize risk.
| Hazard Class | Pictogram | Signal Word | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | P264, P280, P302+P352 |
| Eye Irritation (Category 2A) | GHS07 | Warning | P280, P305+P351+P338 |
| STOT SE (Category 3) | GHS07 | Warning | P261, P271, P304+P340 |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
While 2,6-Dimethylanthraquinone is not as widely studied as other derivatives like emodin or alizarin, its core structure is of significant interest to researchers.
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Intermediate for Dyes and Functional Materials: Like many anthraquinones, it can serve as a precursor for the synthesis of more complex dyes and pigments. Its stable aromatic core is a desirable feature for materials applications. [12]* Scaffold in Medicinal Chemistry: The anthraquinone scaffold is a "privileged structure" in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. [6][13][14]The methyl groups of 2,6-Dimethylanthraquinone can be functionalized or can serve to modulate the lipophilicity and electronic properties of potential drug candidates, making it a valuable starting point for synthetic programs aimed at discovering new therapeutic agents. [15]* Probe for Biological Systems: Its redox properties make it a candidate for studies involving electron transfer processes in biological systems.
Conclusion
2,6-Dimethylanthraquinone is a well-defined chemical entity with a unique set of properties derived from its symmetrical, methylated anthraquinone core. Its synthesis is accessible through classical organic reactions, and its structure is readily confirmed by standard spectroscopic techniques. While its direct applications are still emerging, its role as a synthetic intermediate and its foundation as a member of the biologically active anthraquinone family make it a compound of continuing interest for chemists and drug development professionals. A thorough understanding of its chemical properties, as detailed in this guide, is the cornerstone for unlocking its future potential.
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